N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
A significant application of thiophene-2-carboxamide derivatives is in organic synthesis, where they serve as key intermediates in the construction of complex molecules. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting the compound's utility in synthesizing thiophene derivatives with potential biological activities (Abaee & Cheraghi, 2013). Furthermore, thiophene-2-carboxanilides react with chlorosulfonic acid to yield sulfonyl chlorides, which are then converted into various derivatives, demonstrating the versatility of thiophene-2-carboxamide compounds in chemical synthesis (El-Sayed, 1998).
Material Science Applications
In material science, derivatives of thiophene-2-carboxamide are explored for their potential in creating advanced materials. A study on the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones illustrates the potential of thiophene-2-carboxamide derivatives in developing new materials with specific chemical properties (Sedlák et al., 2008).
Bioactivity and Medicinal Chemistry
Thiophene-2-carboxamide derivatives are also investigated for their bioactivity. One study synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and evaluated their CNS depressant activity, indicating the compound's relevance in medicinal chemistry (Bhattacharjee, Saravanan, & Mohan, 2011). Similarly, antimicrobial activities of thiophene derivatives underscore their potential in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Mechanism of Action
Future Directions
Future research could focus on the potential application of metal-free synthetic routes for the synthesis of similar compounds with significant biological interests . Additionally, the antibacterial efficacy of similar compounds against extended-spectrum-β-lactamase producing clinical strains of Escherichia coli has been explored .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-7-9-16(10-8-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-13-15-5-3-4-6-17(15)21/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTXHGLWCLYAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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